molecular formula C15H15N3S B7760814 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline

2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline

Cat. No.: B7760814
M. Wt: 269.4 g/mol
InChI Key: KUBKVRAUEIIEBQ-UHFFFAOYSA-N
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Description

2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 4. A methylene-sulfanyl bridge connects this heterocycle to an aniline moiety. The sulfanyl (thioether) linkage differentiates it from sulfonamide or sulfonate derivatives, offering distinct electronic and steric properties.

Properties

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-6-7-15-17-12(9-18(15)8-11)10-19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBKVRAUEIIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CSC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Thioether Formation: The sulfanyl linkage is formed by reacting the 6-methylimidazo[1,2-a]pyridine with a thiol compound under basic conditions.

    Aniline Coupling: Finally, the aniline moiety is introduced through a nucleophilic substitution reaction, where the thiol group reacts with an aniline derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the nitro groups if present on the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can intercalate with DNA, while the aniline moiety may form hydrogen bonds or hydrophobic interactions with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds

Compound Name Heterocyclic System Substituents/Functional Groups Key Analytical Data Reference
Target Compound Imidazo[1,2-a]pyridine 6-Methyl, methylsulfanyl-aniline Not reported in evidence
2-(1-(Phenylsulfonyl)-1,4,5,6-tetrahydropyridin-3-yl)aniline (1a) 1,4,5,6-Tetrahydropyridine Phenylsulfonyl, aniline HRMS: [M+H]+ = 355.1 [2]
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Pyrimidine 4,6-Dichloro, aniline LCMS: m/z 245 [M+H]+ [3]
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Pyridazine Sulfonate, sulfonamide Synthetic yield: ~70% [1]

Key Observations:

Pyrimidine-based analogs (e.g., from [3]) lack the fused bicyclic structure of imidazopyridine, reducing conformational rigidity.

Sulfur-Containing Groups :

  • The methylsulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in 1a or the sulfonate in 7a , which may increase the basicity of the aniline NH2 group.
  • Thioethers (as in the target) are generally more lipophilic than sulfonamides or sulfonates, influencing membrane permeability .

Substituent Effects :

  • The 6-methyl group on the imidazopyridine core may sterically hinder interactions compared to chloro substituents in pyrimidine analogs .

Analytical Data Trends

  • Pyrimidine-based anilines (e.g., [3]) exhibit lower molecular weights (e.g., m/z 245) compared to the inferred higher mass of the target compound.
  • Sulfonyl-containing analogs like 1a show distinct HRMS fragmentation patterns due to the sulfonyl group’s stability .

Stability and Reactivity

  • Thioethers (target compound) are prone to oxidation to sulfoxides or sulfones under acidic conditions, unlike sulfonamides (e.g., 7a ) , which are more stable.

Biological Activity

2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C15H15N3SC_{15}H_{15}N_{3}S and a molecular weight of approximately 269.37 g/mol. Its structure features a methylimidazo group linked to a sulfanyl aniline moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. Studies suggest that it may inhibit tubulin polymerization, which is crucial for cell division. The inhibition of tubulin can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT-1561.0
HT2971.0
MDA-MB-2311.22

These values indicate that the compound exhibits potent activity against colorectal and breast cancer cell lines.

Mechanistic Studies

In vitro studies have demonstrated that this compound induces apoptosis through the upregulation of pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2. For instance:

  • Pro-apoptotic markers : Increased by up to 12.28-fold.
  • Anti-apoptotic marker Bcl-2 : Decreased by approximately 50% in treated cells compared to controls.

This mechanism suggests that the compound may serve as a potential therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells.

Case Studies

Several case studies have investigated the efficacy of imidazole derivatives similar to this compound:

  • Study on Tubulin Inhibition : A study demonstrated that compounds with similar structures inhibited porcine brain tubulin polymerization significantly more than standard drugs like colchicine, indicating a strong potential for use in treating cancers characterized by rapid cell division .
  • Xenograft Models : In murine xenograft models using HCT116 cells, oral administration of related compounds resulted in significant tumor size reduction and increased apoptosis markers compared to controls .

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